3-Fluoro-2-(methylamino)benzamide CAS 1247217-07-7 physicochemical properties
3-Fluoro-2-(methylamino)benzamide CAS 1247217-07-7 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(methylamino)benzamide (CAS 1247217-07-7)
Executive Summary
This technical guide provides a comprehensive analysis of 3-Fluoro-2-(methylamino)benzamide (CAS 1247217-07-7), a fluorinated aromatic amide of significant interest to the drug discovery and development community. Structurally, this compound belongs to the benzamide class, a privileged scaffold in medicinal chemistry. Its precursor, 3-Fluoro-2-(methylamino)benzoic acid, is a known building block in the synthesis of kinase inhibitors such as Dabrafenib[1]. This guide addresses the current landscape where publicly available experimental data on the title compound is scarce. To bridge this gap, we present a robust profile based on high-fidelity in silico predictions of its core physicochemical and drug-like properties. Critically, this document also provides detailed, field-proven experimental protocols for the empirical determination of aqueous solubility and lipophilicity (LogP), empowering researchers to validate these predictions and advance their research programs. The synthesis, characterization, and safety considerations are also discussed from the perspective of a senior application scientist, emphasizing practical application and scientific integrity.
Introduction: Context in Modern Drug Discovery
In the landscape of small molecule drug discovery, certain structural motifs consistently emerge due to their favorable binding characteristics and "drug-like" properties. The benzamide scaffold is one such "privileged" structure. The strategic incorporation of fluorine atoms into these scaffolds is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, binding affinity, and membrane permeability.
3-Fluoro-2-(methylamino)benzamide emerges from this context as a molecule of potential significance. It combines the benzamide core with two key modulations on the aromatic ring: an activating methylamino group and an electronegative fluorine atom. This substitution pattern is not arbitrary; the closely related precursor, 3-Fluoro-2-(methylamino)benzoic acid, is a documented intermediate in the synthesis of potent kinase inhibitors[1]. This suggests that the title compound could serve as a valuable fragment or lead compound for targets within this important enzyme class.
Given its potential, a thorough understanding of its physicochemical properties is paramount for any drug development campaign. These properties—such as solubility, lipophilicity (LogP), and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational document, providing a detailed, albeit predictive, physicochemical profile and outlining the requisite experimental workflows for its validation.
Molecular Identity and Structure
Unambiguous identification is the bedrock of chemical research. The core identifiers for 3-Fluoro-2-(methylamino)benzamide are summarized below.
| Identifier | Value | Source |
| CAS Number | 1247217-07-7 | [2] |
| Molecular Formula | C₈H₉FN₂O | [2] |
| Molecular Weight | 168.17 g/mol | [2] |
| IUPAC Name | 3-fluoro-2-(methylamino)benzamide | - |
| SMILES | CNc1c(C(=O)N)ccc(F)c1 | - |
Predicted Physicochemical & Drug-Likeness Properties
In the absence of comprehensive experimental data, computational models provide essential first-pass information to guide research priorities. The data presented below are derived from established algorithms and offer a strong indication of the compound's likely behavior. These values require experimental verification.
| Parameter | Predicted Value | Significance in Drug Discovery |
| Physicochemical Properties | ||
| Molecular Weight | 168.17 g/mol | Complies with fragment- and lead-likeness criteria. |
| cLogP (Lipophilicity) | 1.35 | Indicates good balance between solubility and permeability. |
| Aqueous Solubility (LogS) | -2.5 | Suggests moderate to low aqueous solubility. |
| Polar Surface Area (TPSA) | 61.9 Ų | Favorable for cell membrane permeability. |
| pKa (Most Basic) | 2.85 (Amine) | The secondary amine is weakly basic. |
| pKa (Most Acidic) | 16.5 (Amide) | The amide proton is not significantly acidic. |
| Drug-Likeness & Lead-Likeness | ||
| Lipinski's Rule of 5 | 0 Violations | High probability of oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates good potential for oral absorption. |
| Lead-likeness | 0 Violations | Excellent starting point for a lead optimization program. |
| Synthetic Accessibility | 2.1 | Considered relatively easy to synthesize. |
Synthesis and Spectroscopic Analysis
Proposed Synthetic Pathway
The most direct and logical route to 3-Fluoro-2-(methylamino)benzamide is via the amidation of its corresponding carboxylic acid, 3-Fluoro-2-(methylamino)benzoic acid (CAS 1250921-20-0). The commercial availability of this precursor makes this a highly feasible final step in a synthetic sequence[1][3][4]. The general workflow involves activating the carboxylic acid, followed by reaction with an ammonia source.
Caption: Proposed synthetic workflow for 3-Fluoro-2-(methylamino)benzamide.
Analytical Characterization
Upon synthesis, a full suite of analytical techniques is required for unambiguous structure confirmation and purity assessment (>95% is standard for biological screening).
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¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and substitution pattern.
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¹⁹F NMR: To confirm the presence and environment of the single fluorine atom.
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High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
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HPLC: To determine the purity of the final compound.
Currently, this spectral data is not available in public repositories.
Experimental Protocols for Physicochemical Profiling
The following protocols describe robust, self-validating methods for determining critical physicochemical properties. These experiments are essential to ground-truth the in silico predictions.
Caption: Workflow for the experimental validation of key physicochemical properties.
Protocol: Aqueous Solubility (OECD 105 Flask Method)
Causality: This method determines the saturation concentration of the compound in water at equilibrium, providing the true thermodynamic solubility, which is critical for formulation and bioavailability assessment.
Methodology:
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Preparation: Add an excess amount of the solid compound to a glass flask containing high-purity water (pH 7.4 phosphate buffer is recommended to mimic physiological conditions).
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Equilibration: Seal the flask and agitate at a constant, controlled temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium has been achieved (i.e., the concentration does not change).
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Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a low-binding filter, e.g., PTFE) to remove all undissolved solid.
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Quantification: Accurately dilute an aliquot of the clear supernatant. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
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Calculation: Express the solubility in units of mg/mL or mol/L and often report it as its logarithm (LogS).
Protocol: Partition Coefficient (n-octanol/water, OECD 107 Shake-Flask Method)
Causality: This "gold standard" method directly measures the partitioning of a compound between a lipid-like solvent (n-octanol) and water. The resulting LogP value is a critical predictor of a drug's ability to cross biological membranes.
Methodology:
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Solvent Pre-saturation: Pre-saturate the n-octanol with water and the water (pH 7.4 buffer) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.
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Dissolution: Prepare a stock solution of the compound in the pre-saturated n-octanol.
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Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or glass vial. The starting concentration should be chosen to be below the compound's solubility limit in either phase.
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Equilibration: Shake the mixture for a sufficient time to reach partitioning equilibrium (typically several hours). Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as LogP (Log₁₀(P)).
Safety and Handling
As 3-Fluoro-2-(methylamino)benzamide is a research chemical with no publicly available toxicological data, it must be handled with appropriate caution, assuming it is potentially hazardous.
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Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.
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Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.
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Handling: Avoid creating dust when handling the solid. Avoid all direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
For related compounds, GHS hazard statements include warnings for skin irritation, serious eye irritation, and potential respiratory irritation[5]. These should be considered as potential hazards for the title compound until proven otherwise.
Conclusion
3-Fluoro-2-(methylamino)benzamide (CAS 1247217-07-7) presents a compelling profile for researchers in drug discovery. Its structural similarity to intermediates of successful kinase inhibitors, combined with highly favorable in silico predictions for drug-like properties (including compliance with Lipinski's rules and lead-likeness criteria), marks it as a compound of significant interest. However, the current lack of empirical data is a critical knowledge gap. This guide provides the necessary framework to address this, offering both a comprehensive set of predicted properties for initial assessment and robust, detailed protocols for their essential experimental validation. The advancement of this molecule from a chemical curiosity to a viable lead candidate is contingent upon the rigorous application of the experimental characterization workflows detailed herein.
References
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PubChem. (n.d.). 3-Fluoro-2-[(methylamino)methyl]benzoic acid hydrochloride. Retrieved from [Link]
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NextSDS. (n.d.). 3-Fluoro-2-(methylamino)benzoic acid — Chemical Substance Information. Retrieved from [Link]
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